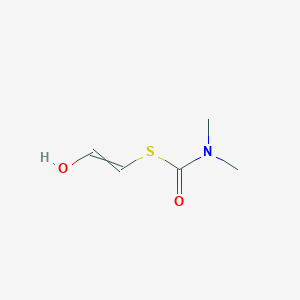![molecular formula C21H17ClN2 B14199041 1H-Indazole, 1-[(3-chlorophenyl)methyl]-3-(4-methylphenyl)- CAS No. 872681-98-6](/img/structure/B14199041.png)
1H-Indazole, 1-[(3-chlorophenyl)methyl]-3-(4-methylphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Indazole, 1-[(3-chlorophenyl)methyl]-3-(4-methylphenyl)- is a heterocyclic aromatic organic compound. It belongs to the indazole family, which is known for its diverse biological activities and medicinal properties. This compound is characterized by the presence of a chlorophenyl and a methylphenyl group attached to the indazole core, making it a unique and potentially valuable molecule in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indazole, 1-[(3-chlorophenyl)methyl]-3-(4-methylphenyl)- typically involves the formation of the indazole core followed by the introduction of the substituent groups. One common method is the cyclization of o-haloaryl hydrazones in the presence of a base, such as sodium ethoxide, under reflux conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the indazole ring .
Industrial Production Methods
Industrial production of this compound may involve the use of transition metal-catalyzed reactions to improve yield and selectivity. For example, a copper(II) acetate-catalyzed reaction can be employed to form the N-N bond in the indazole core, using oxygen as the terminal oxidant. This method offers good to excellent yields and minimal byproduct formation .
Análisis De Reacciones Químicas
Types of Reactions
1H-Indazole, 1-[(3-chlorophenyl)methyl]-3-(4-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the nitro groups to amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Sodium iodide, acetone
Major Products Formed
The major products formed from these reactions include various substituted indazoles, which can be further functionalized for specific applications in medicinal chemistry and material science .
Aplicaciones Científicas De Investigación
1H-Indazole, 1-[(3-chlorophenyl)methyl]-3-(4-methylphenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Medicine: Investigated for its role in developing new therapeutic agents for various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1H-Indazole, 1-[(3-chlorophenyl)methyl]-3-(4-methylphenyl)- involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes like cyclooxygenase-2 (COX-2), leading to reduced production of pro-inflammatory mediators such as prostaglandin E2. This inhibition is achieved through the binding of the compound to the active site of the enzyme, blocking its activity .
Comparación Con Compuestos Similares
Similar Compounds
1H-Indazole: The parent compound without the chlorophenyl and methylphenyl substituents.
2H-Indazole: A structural isomer with different electronic properties.
Indole: A related heterocyclic compound with a similar core structure but different biological activities.
Uniqueness
1H-Indazole, 1-[(3-chlorophenyl)methyl]-3-(4-methylphenyl)- is unique due to its specific substituent groups, which confer distinct chemical and biological properties. These substituents can enhance the compound’s stability, reactivity, and interaction with biological targets, making it a valuable molecule for various applications .
Propiedades
Número CAS |
872681-98-6 |
|---|---|
Fórmula molecular |
C21H17ClN2 |
Peso molecular |
332.8 g/mol |
Nombre IUPAC |
1-[(3-chlorophenyl)methyl]-3-(4-methylphenyl)indazole |
InChI |
InChI=1S/C21H17ClN2/c1-15-9-11-17(12-10-15)21-19-7-2-3-8-20(19)24(23-21)14-16-5-4-6-18(22)13-16/h2-13H,14H2,1H3 |
Clave InChI |
HBTROCATWAYBEH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=NN(C3=CC=CC=C32)CC4=CC(=CC=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


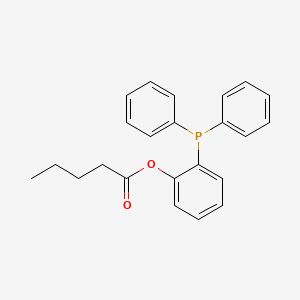
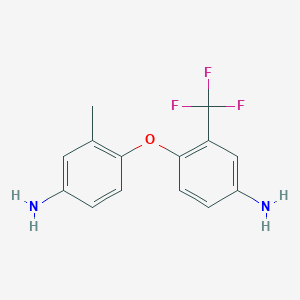
propanedinitrile](/img/structure/B14198985.png)

![2-[3-(4-Chloro-2-nitrophenoxy)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14198990.png)
![5-Methyl-2,3-bis[(propan-2-yl)oxy]benzene-1,4-diol](/img/structure/B14198994.png)
![6-Bromo-4-chloro-2-[2-(3,5-dimethoxyphenyl)ethenyl]quinazoline](/img/structure/B14199001.png)
![2,2'-[(12-Methyltridecane-1,12-diyl)bis(oxy)]di(ethan-1-ol)](/img/structure/B14199003.png)
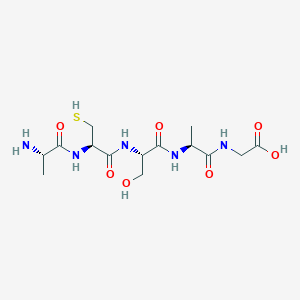
![2-{4-[(6-Bromohexyl)oxy]phenyl}-5-octylpyrimidine](/img/structure/B14199017.png)
![[2-(Dodecylsulfanyl)ethyl]phosphonic acid](/img/structure/B14199020.png)
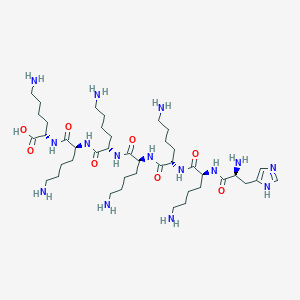
![4-[(E)-{[4-(1,3-Benzothiazol-2-yl)phenyl]imino}methyl]benzaldehyde](/img/structure/B14199026.png)
